((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)

Catalog No.
S13959100
CAS No.
M.F
C32H38N6O4S2
M. Wt
634.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4...

Product Name

((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)

IUPAC Name

[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]oxymethyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate

Molecular Formula

C32H38N6O4S2

Molecular Weight

634.8 g/mol

InChI

InChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2/t23-,24-/m0/s1

InChI Key

BAGKUUMMYLYQEV-ZEQRLZLVSA-N

Canonical SMILES

C1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76

Isomeric SMILES

C1CC[C@H]([C@@H](C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76

((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) is a complex organic compound characterized by its unique structural features. The compound consists of a cyclohexane core with two methylene bridges, each linked to a piperazine ring that is further substituted with benzo[d]isothiazole groups. This intricate arrangement results in a molecular formula of C32H38N6O4S2 and a molecular weight of approximately 634.8 g/mol .

The compound's structure allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole moieties, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can target the nitro groups on the benzo[d]isothiazole rings, converting them to amines.
  • Substitution: The piperazine derivatives can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used under mild conditions.
  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) is common.
  • Substitution: Alkyl halides or acyl chlorides in the presence of bases like triethylamine (TEA) facilitate substitution reactions.

Major Products

  • Oxidation: Produces sulfoxides and sulfones.
  • Reduction: Yields amines.
  • Substitution: Results in various substituted piperazine derivatives.

The biological activity of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The piperazine rings are known to interact with neurotransmitter receptors, while the benzo[d]isothiazole groups may inhibit specific enzymes, potentially modulating various biological pathways. This interaction profile suggests possible therapeutic applications in areas such as neuropharmacology and oncology.

The synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) typically involves several multi-step organic reactions:

  • Preparation of Cyclohexane Core: The synthesis begins with the formation of the cyclohexane-1,2-diyl core.
  • Introduction of Methylene Bridges: Methylene bridges are added to connect the piperazine rings.
  • Attachment of Piperazine Rings: Piperazine derivatives are introduced into the structure.
  • Incorporation of Benzo[d]isothiazole Groups: Finally, benzo[d]isothiazole groups are incorporated through nucleophilic substitution reactions.

Common reagents include alkyl halides, piperazine derivatives, and benzo[d]isothiazole precursors, often requiring specific solvents and catalysts to optimize yields and purity .

The unique structural characteristics of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) lend it potential applications in various fields:

  • Pharmaceutical Development: Its ability to interact with biological targets makes it a candidate for drug development.
  • Research Tool: It can serve as a valuable tool in studying enzyme inhibition and receptor interactions.
  • Chemical Probes: The compound may be utilized as a chemical probe in biological research to elucidate mechanisms of action related to its structural components .

Interaction studies involving ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) focus on its binding affinity and efficacy against specific receptors or enzymes. These studies often employ techniques such as:

  • Molecular Docking Studies: To predict how the compound binds to target proteins.
  • In Vitro Assays: To evaluate biological activity against cell lines or enzyme assays.

Such studies help elucidate the pharmacological profile and therapeutic potential of the compound.

Several compounds share structural similarities with ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate). Here are some notable examples:

Compound NameStructural FeaturesUniqueness
Cyclohexane DerivativesVariations in substituents on cyclohexaneDifferent functionalization patterns
Piperazine DerivativesVarious substituents on piperazine ringsDiverse pharmacological activities
Benzo[d]isothiazole DerivativesDifferent core structures but similar moietiesUnique combinations of substituents

Uniqueness

The uniqueness of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) lies in its specific combination of cyclohexane, methylene bridges, piperazine rings, and benzo[d]isothiazole groups. This structural diversity provides a versatile platform for exploring various chemical and biological activities that may not be present in other similar compounds .

Stereoselective Cyclohexane Diyl Core Construction

The (1R,2R)-cyclohexane-1,2-diyl core is synthesized via iridium-catalyzed hydrogen borrowing reactions, enabling stereocontrol through sequential alkylation and thermodynamic equilibration. Methyl ketones and 1,5-diols undergo double alkylation, where the iridium catalyst mediates dehydrogenation, aldol condensation, and hydrogenation steps. Key stereochemical outcomes arise from:

  • Base-mediated epimerization at the α-position, favoring trans-diastereomers due to reduced steric strain.
  • Thorpe–Ingold effects in geminally disubstituted diols, accelerating cyclization by preorganizing the transition state.
  • Facial selectivity during iridium hydride attack on cyclic enone intermediates, dictating C2 stereochemistry.

For example, γ-substituted diols yield >90% trans-diastereoselectivity, while β-substituted variants favor cis-products (Table 1).

Table 1: Stereochemical Outcomes in Cyclohexane Core Synthesis

Diol SubstituentProduct DiastereomerYield (%)d.r.
γ-Methyltrans83>95:5
β-Phenylcis7885:15
α,γ-Dimethyltrans7493:5

Alternative methods, such as rhodium-carbene domino reactions, offer complementary stereoselectivity through tandem ylide formation and sigmatropic rearrangements. However, iridium catalysis provides superior scalability for multigram syntheses.

Piperazine-Benzisothiazole Coupling Techniques

Coupling 4-(benzo[d]isothiazol-3-yl)piperazine to the cyclohexane diyl core employs in situ-activated carbamate intermediates. Key steps include:

  • Carbamate formation: Treating piperazine with triphosgene generates reactive chloroformate species, which are quenched with benzoisothiazole nucleophiles.
  • Mitsunobu alkylation: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the bis(methylene) bridges are installed between the cyclohexane core and piperazine carbamates.

Critical parameters for optimizing yields and minimizing racemization:

  • Solvent polarity: Tetrahydrofuran (THF) improves carbamate stability compared to dichloromethane.
  • Temperature control: Reactions conducted at −10°C prevent epimerization of the (1R,2R)-cyclohexane core.
  • Catalyst loading: 2 mol% [IrCp*Cl2]2 suppresses side reactions during alkylation.

A representative coupling sequence achieves 89% yield with >99% enantiomeric excess (e.e.) when using enantiopure diols. Competing pathways, such as N-alkylation of benzisothiazole, are mitigated by preforming the piperazine carbamate.

Macrocyclization Approaches for Bis-Methylene Linkages

Forming the bis-methylene (-CH2-O-CO-) linkages requires precise macrocyclization strategies to avoid oligomerization:

  • High-dilution conditions (0.01 M) favor intramolecular cyclization over intermolecular polymerization.
  • Template-directed synthesis: Transient coordination of iridium to the cyclohexane diyl core preorganizes reactive sites, improving cyclization efficiency.
  • Dimesylate intermediates: Bis(methanesulfonyloxymethyl)cyclohexane derivatives act as electrophilic partners, reacting with piperazine carbamates in the presence of K2CO3.

Table 2: Macrocyclization Optimization Data

ConditionsYield (%)Purity (%)
0.1 M, no template3265
0.01 M, Ir template7492
0.01 M, K2CO3, DMF6888

Post-macrocyclization, residual mesylates are quenched with aqueous NH4OH, and the product is purified via silica gel chromatography using ethyl acetate/hexane gradients.

XLogP3

6.8

Hydrogen Bond Acceptor Count

10

Exact Mass

634.23959606 g/mol

Monoisotopic Mass

634.23959606 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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